5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)9-4-6-10(7-5-9)17-8-11-15-16-12(14)18-11/h4-7H,8H2,1-3H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLHGBZSFIJFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652862 | |
| Record name | 5-[(4-tert-Butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092282-56-8 | |
| Record name | 5-[(4-tert-Butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Preparation Steps:
Synthesis of Amidoxime Intermediate
Amidoximes are prepared from nitriles by reaction with hydroxylamine hydrochloride under basic conditions.Cyclization to 1,3,4-Oxadiazole
The amidoxime undergoes cyclization with carboxylic acid derivatives (acid chlorides, esters, or anhydrides) to form the 1,3,4-oxadiazole ring. This step can be catalyzed by bases such as triethylamine or promoted by coupling reagents like T3P (propylphosphonic anhydride).Attachment of the 4-Tert-butylphenoxy Methyl Group
The phenoxy methyl moiety bearing the tert-butyl substituent is introduced via alkylation or nucleophilic substitution, often starting from a halogenated precursor such as 4-tert-butylphenol reacted with a suitable bromomethyl derivative.
Detailed Preparation Methods and Conditions
Cyclization of Amidoximes with Acyl Chlorides or Esters
The most common and efficient method for synthesizing 1,3,4-oxadiazole rings involves the reaction of amidoximes with acyl chlorides or esters under mild to moderate heating conditions. The reaction proceeds via nucleophilic attack of the amidoxime nitrogen on the acyl derivative, followed by cyclization and dehydration to form the oxadiazole ring.
- Reagents: Amidoxime, acyl chloride or ester, base (e.g., triethylamine), solvent (e.g., toluene or THF).
- Conditions: Reflux or room temperature depending on reagents; reaction times range from 0.5 to 12 hours.
- Yields: Generally good to excellent (50–97%) depending on substrate and conditions.
Use of Coupling Agents (e.g., T3P)
The use of coupling agents such as T3P facilitates the cyclization by activating the carboxylic acid derivatives, improving yields and reducing reaction times.
- Advantages: High yields (87–97%), mild conditions (~80 °C), easy work-up.
- Limitations: Cost of coupling agents.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclization reactions, significantly reducing reaction times (to minutes) and often improving yields.
- Catalysts: NH4F/Al2O3 or K2CO3.
- Conditions: Solvent-free or minimal solvent; microwave irradiation for 2–10 minutes.
- Yields: Moderate to excellent (40–90%).
Alkylation to Introduce the 4-Tert-butylphenoxy Methyl Group
The tert-butylphenoxy methyl substituent can be introduced by reacting the oxadiazole amine intermediate with a halomethyl derivative of 4-tert-butylphenol.
- Typical reaction: Nucleophilic substitution of bromomethyl-4-tert-butylphenol with the oxadiazole amine.
- Conditions: Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), moderate heating.
- Yield: Variable, depending on substitution pattern and reaction conditions.
Summary Table of Preparation Methods
| Step | Starting Materials | Reagents/Catalysts | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1. Amidoxime formation | Nitrile + NH2OH·HCl | Base (Na2CO3), solvent (EtOH/H2O) | Reflux, 2–6 h | High (>80%) | Standard amidoxime preparation |
| 2. Cyclization to 1,3,4-oxadiazole | Amidoxime + Acyl chloride/ester | TEA or T3P, solvent (toluene, THF) | 60–80 °C, 0.5–12 h | 50–97% | Coupling agents improve yield |
| 3. Microwave-assisted cyclization | Amidoxime + Acyl chloride/ester | NH4F/Al2O3 or K2CO3 | Microwave, 2–10 min | 40–90% | Rapid, solvent-free possible |
| 4. Alkylation with 4-tert-butylphenoxy methyl halide | Oxadiazole amine + Br-CH2-4-tert-butylphenol | K2CO3, DMF | 50–80 °C, 4–12 h | Moderate to good | Nucleophilic substitution |
Research Findings and Optimization Notes
- Catalyst and Solvent Effects: Use of bases such as triethylamine or potassium carbonate facilitates cyclization and alkylation steps by deprotonating nucleophiles and scavenging acids formed during reactions.
- Microwave Irradiation: Microwave-assisted synthesis offers a greener and time-efficient alternative to conventional heating, reducing reaction times from hours to minutes without compromising yields.
- Purification Challenges: Some methods report difficulties in purification due to by-products and incomplete cyclization; use of coupling reagents and optimized solvent systems can mitigate these issues.
- Substituent Effects: The bulky tert-butyl group on the phenoxy ring increases lipophilicity and may influence reaction kinetics, requiring adjustments in reaction times and temperatures.
- Scalability: The described methods are amenable to scale-up with careful control of reaction parameters and purification protocols.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring is electron-deficient, making the C2 and C5 positions susceptible to nucleophilic attack. For 5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, the C5 position is blocked by the phenoxy group, directing reactivity to the C2 amine or adjacent methylene bridge.
Key Findings :
-
The amine group undergoes smooth alkylation and acylation under mild conditions, retaining the oxadiazole ring integrity .
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Steric hindrance from the tert-butyl group minimally affects reactivity at the amine site .
Oxidative and Reductive Transformations
The methylene bridge (–CH₂–) linking the phenoxy and oxadiazole groups can participate in oxidation reactions, while the oxadiazole ring itself is resistant to reduction under standard conditions.
Key Findings :
-
Oxidation of the methylene bridge to a ketone is feasible but requires strong acidic conditions .
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The oxadiazole ring exhibits stability under reductive environments, preserving its aromaticity .
Cyclization and Annulation Reactions
The compound serves as a precursor for synthesizing fused heterocyclic systems.
Key Findings :
-
DMAP-mediated annulation with isothiocyanates under aerobic conditions efficiently generates imino-oxadiazoline derivatives .
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Thiadiazole formation occurs via cyclocondensation with sulfur donors, demonstrating the versatility of the oxadiazole scaffold .
Functionalization of the Phenoxy Group
The 4-tert-butylphenoxy moiety can undergo electrophilic substitution, though steric hindrance from the tert-butyl group limits reactivity.
Key Findings :
-
Bromination occurs at the ortho position relative to the tert-butyl group, albeit in low yields due to steric effects .
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Nitration is inefficient, favoring meta-substitution on the phenoxy ring .
Acid/Base-Mediated Decomposition
The compound exhibits stability under mild acidic/basic conditions but degrades under harsh treatment.
Key Findings :
Scientific Research Applications
Medicinal Chemistry
5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine has potential applications in drug discovery and development:
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and show antifungal activities .
- Anticancer Properties : Some derivatives of oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines. Investigations into the structure-activity relationship (SAR) suggest that modifications to the oxadiazole ring can enhance anticancer efficacy .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : This compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
- Coatings and Adhesives : The compound's chemical stability and adhesive properties make it a candidate for use in coatings that require resistance to environmental degradation.
Agricultural Chemistry
In agricultural chemistry, compounds similar to this compound have shown promise:
- Pesticide Development : Research has indicated that oxadiazole derivatives can be effective as pesticides due to their ability to interfere with pest metabolism or reproduction .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial activity of various oxadiazole derivatives against common pathogens. The results indicated that compounds with a tert-butyl group exhibited enhanced activity compared to their counterparts lacking this substituent. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents .
Case Study 2: Polymer Applications
In a research project focused on developing high-performance polymers, researchers incorporated this compound into polycarbonate matrices. The resulting materials showed improved thermal stability and reduced flammability compared to standard formulations. This case highlights the potential for this compound in creating safer materials for industrial applications .
Mechanism of Action
The mechanism of action of 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1,3,4-oxadiazol-2-amine derivatives are highly influenced by substituents at the 5-position and the N-terminal amine group. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Variations
Pharmacological Activity
- Anticancer Activity: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s): Demonstrated potent activity against melanoma (MDA-MB-435, GP = 15.43) and leukemia (K-562, GP = 18.22) cell lines . N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118): IC₅₀ = 1.1–1.5 µM, comparable to erlotinib (IC₅₀ = 0.42 µM) . Inference for Target Compound: The tert-butylphenoxymethyl group may enhance metabolic stability and tumor penetration, though direct activity data is lacking.
Antimicrobial Activity :
- 5-[(9H-carbazol-9-yl)methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine : Exhibited broad-spectrum antibacterial/antifungal activity due to carbazole and nitro groups .
- 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine : Showed efficacy against Candida albicans and Staphylococcus aureus via molecular docking-confirmed target interactions .
Anti-inflammatory Activity :
Physicochemical Properties
- Solubility : Polar substituents (e.g., pyrazine in ) improve aqueous solubility, whereas long alkyl chains (e.g., dodecyl in ) reduce it.
Structure-Activity Relationship (SAR)
- Electron-Donating Groups (e.g., OCH₃) : Enhance anticancer activity by stabilizing charge-transfer interactions with DNA/enzymes .
- Bulky Substituents (e.g., tert-butyl) : Improve metabolic stability but may hinder binding to narrow enzyme pockets.
- Heterocyclic Moieties (e.g., pyrazine, carbazole) : Expand target selectivity via π-π stacking or hydrogen bonding .
Biological Activity
5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H17N3O2
- CAS Number: 1092282-56-8
The compound features a tert-butylphenoxy group linked to a methyl group, which is further connected to an oxadiazole ring with an amine group at the 2-position. This unique structure contributes to its biological activity and potential applications in various fields including medicine and agriculture.
The synthesis typically involves:
- Formation of the Oxadiazole Ring: Reaction of 4-tert-butylphenol with chloroacetonitrile to form 4-tert-butylphenoxyacetonitrile.
- Cyclization: The resulting compound is cyclized with hydrazine hydrate to yield the oxadiazole ring.
Antimicrobial Activity
Studies have shown that compounds containing the 1,3,4-oxadiazole ring exhibit broad-spectrum antimicrobial properties. For instance:
- Antibacterial Activity: Research indicates significant antibacterial effects against strains like Mycobacterium tuberculosis and Staphylococcus aureus. The compound's mechanism may involve inhibition of cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.045 µg/mL |
| Staphylococcus aureus | 0.125 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
- Mechanism of Action: It may inhibit specific enzymes involved in cell proliferation and survival pathways. For example, it has shown activity against cancer cell lines by inducing apoptosis and inhibiting tumor growth in vitro .
Anti-inflammatory Effects
Research has also highlighted anti-inflammatory properties associated with oxadiazole derivatives:
- Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in experimental models, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
-
Antitubercular Activity Study (Dhumal et al., 2016):
- This study investigated a series of oxadiazole derivatives for their antitubercular activity. The most active compounds were identified based on their MIC values against Mycobacterium bovis BCG.
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Evaluation of Anticancer Activity (Parikh et al., 2020):
- A series of substituted oxadiazoles were tested for their activity against various cancer cell lines. Results indicated that certain derivatives exhibited potent anticancer properties with low cytotoxicity towards normal cells.
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Inflammation Model Study (Hagras et al., 2018):
- The study focused on oxadiazole derivatives' effect on inflammatory markers in vivo, revealing significant reductions in pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine in laboratory settings?
- Methodological Answer : Use PPE (gloves, protective clothing, masks, and goggles) to avoid skin contact or inhalation. Conduct reactions in fume hoods or gloveboxes for toxic intermediates. Employ filtered pipette tips to prevent cross-contamination. Dispose of waste via certified biological hazard disposal services, as improper handling may release harmful residues .
Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Cyclization of substituted carboxylic acid hydrazides using POCl₃ at 90–120°C is a standard method. Optimize by varying catalysts (e.g., H₂SO₄ or polyphosphoric acid), reaction time (4–6 hours), and temperature control. Monitor progress via TLC and purify via recrystallization (methanol/water mixtures) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structure of this compound?
- Methodological Answer : Use IR spectroscopy to confirm NH and C=N stretches (3200–3400 cm⁻¹ and 1600–1650 cm⁻¹, respectively). Employ single-crystal X-ray diffraction (XRD) to resolve 3D structure, hydrogen bonding (N–H⋯N), and packing motifs. XRD parameters: R factor < 0.05, data-to-parameter ratio >14:1, and mean C–C bond length accuracy (±0.003 Å) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the anticancer potential of this compound while minimizing false positives?
- Methodological Answer : Use cell lines (e.g., MCF-7 or HeLa) with dose-response curves (1–100 µM) and include positive controls (e.g., doxorubicin). Assess cytotoxicity via MTT assays, and validate specificity using ROS scavengers (e.g., NAC) to rule out antioxidant-mediated false positives. Triplicate experiments with ANOVA analysis reduce variability .
Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental bioactivity data for this compound?
- Methodological Answer : Reconcile differences by cross-validating DFT-predicted electrophilic sites (e.g., Fukui indices) with experimental SAR. Adjust solvent models (PCM for polar solvents) and refine docking parameters (e.g., binding pocket flexibility). Use MD simulations (>50 ns) to account for dynamic interactions absent in static models .
Q. How does the tert-butylphenoxy moiety influence the compound’s physicochemical properties and target interactions?
- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ↑) and metabolic stability via steric hindrance. In crystallography, it induces π-stacking with aromatic residues (e.g., Phe in kinase targets). Use QSAR models to correlate substituent bulk (molar refractivity) with IC₅₀ values in enzyme assays .
Q. How can hydrogen-bonding networks inferred from crystallography inform drug design for this oxadiazole derivative?
- Methodological Answer : XRD reveals N–H⋯N bonds (2.8–3.0 Å) that stabilize supramolecular assemblies. Leverage these motifs to design prodrugs with improved solubility (e.g., salt forms) or covalent inhibitors targeting catalytic lysines. Compare with thiadiazole analogs to assess bond strength differences .
Q. What methodologies integrate DFT and MD simulations to study the compound’s reactivity under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
